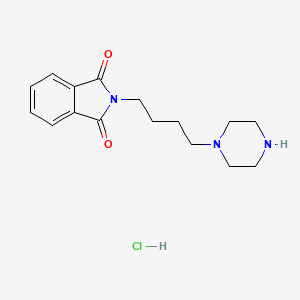![molecular formula C19H23Cl2N3O3S2 B2476172 4-[bis(2-chloroethyl)sulfamoyl]-N-(5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide CAS No. 324541-15-3](/img/structure/B2476172.png)
4-[bis(2-chloroethyl)sulfamoyl]-N-(5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pro-apoptotic Activity and Anticancer Agents
Research has demonstrated the synthesis and evaluation of derivatives related to sulfamoylbenzamide structures for their potential as anticancer agents. For instance, compounds synthesized from indapamide, showing structural similarities, have been evaluated for pro-apoptotic activity against melanoma cell lines, indicating their potential application in cancer treatment research. These compounds have also been investigated as inhibitors of carbonic anhydrase isoforms, suggesting a broad spectrum of utility in cancer therapy research due to their enzyme inhibition capability (Ö. Yılmaz et al., 2015).
Unique Properties of Heterocyclic Compounds
Another area of application involves the synthesis and exploration of unique properties of heterocyclic compounds, which are crucial in developing new materials and chemicals with specific functions. For example, the creation and structural determination of compounds such as 4,8-bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane highlight the ongoing research in understanding and utilizing the unique chemical behaviors of heterocycles in various applications, from material science to pharmacology (J. Nakayama et al., 1998).
Carbonic Anhydrase Inhibition
The study of aromatic sulfonamide inhibitors of carbonic anhydrases showcases the therapeutic potential of these compounds in treating conditions like glaucoma, edema, and epilepsy. The research on new aromatic sulfonamides reveals their nanomolar inhibitory activity against different isoenzymes of carbonic anhydrase, indicating the precision with which these compounds can be designed to target specific enzymes (C. Supuran et al., 2013).
Advanced Materials Development
The synthesis and study of transparent aromatic polyimides derived from thiophenyl-substituted benzidines, resulting in materials with high refractive indices and small birefringences, represent the compound's application in creating advanced materials. These materials' properties, such as good thermomechanical stabilities, make them suitable for optical and electronic applications, indicating the breadth of scientific research applications of related compounds (P. Tapaswi et al., 2015).
Anticonvulsant Activities
Research into 3-substituted 1,2-benzisoxazole derivatives has uncovered compounds with marked anticonvulsant activity, demonstrating the therapeutic research applications of sulfamoylbenzamide derivatives in neurological conditions. The optimization of these compounds' structures could lead to new treatments for epilepsy and related disorders (H. Uno et al., 1979).
Propiedades
IUPAC Name |
4-[bis(2-chloroethyl)sulfamoyl]-N-(5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2N3O3S2/c1-13-2-7-17-16(12-13)22-19(28-17)23-18(25)14-3-5-15(6-4-14)29(26,27)24(10-8-20)11-9-21/h3-6,13H,2,7-12H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTDOPMGIPAMGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

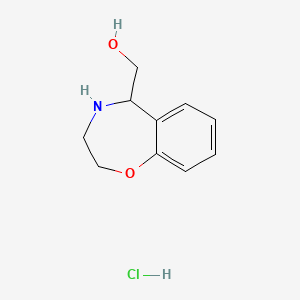
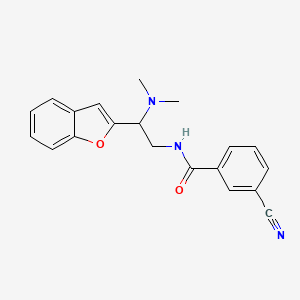

![1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride](/img/structure/B2476095.png)
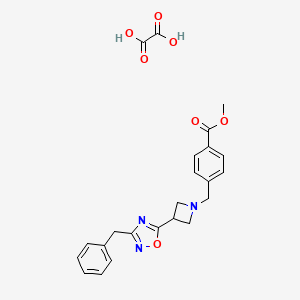
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2476098.png)
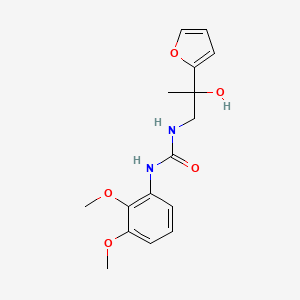
![N-(2-bromophenyl)-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2476102.png)

![2-(2-fluorophenoxy)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2476104.png)
![5-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyrazine-2-carboxamide](/img/structure/B2476107.png)
![5-[(3-Chlorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2476109.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2476110.png)
